Ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate
Description
Ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate is an organic compound characterized by the presence of bromine, trifluoromethyl, and ester functional groups
Properties
Molecular Formula |
C7H8BrF3O2 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
ethyl (E)-3-(bromomethyl)-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C7H8BrF3O2/c1-2-13-6(12)3-5(4-8)7(9,10)11/h3H,2,4H2,1H3/b5-3- |
InChI Key |
TUWNQWGOJSEZBE-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/CBr)\C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=C(CBr)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate typically involves the reaction of ethyl acetoacetate with bromine and trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
Substitution: Formation of substituted butenoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the ester group are key reactive sites that participate in various chemical transformations. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-3-(trifluoromethyl)-2-butenoate
- Ethyl 4-iodo-3-(trifluoromethyl)-2-butenoate
- Ethyl 4-bromo-3-(difluoromethyl)-2-butenoate
Uniqueness
Ethyl 4-bromo-3-(trifluoromethyl)-2-butenoate is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and materials research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
